Ethyl 6-ethoxy-2-hydroxybenzoate

Beschreibung

The exact mass of the compound Ethyl 6-ethoxy-2-hydroxybenzoate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Ethyl 6-ethoxy-2-hydroxybenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 6-ethoxy-2-hydroxybenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

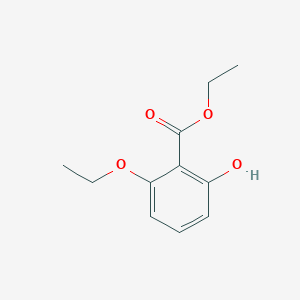

Structure

3D Structure

Eigenschaften

IUPAC Name |

ethyl 2-ethoxy-6-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O4/c1-3-14-9-7-5-6-8(12)10(9)11(13)15-4-2/h5-7,12H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWBODKGPEZVFRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC(=C1C(=O)OCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70404935 | |

| Record name | Ethyl 6-ethoxy-2-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70404935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154364-61-1 | |

| Record name | Ethyl 6-ethoxy-2-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70404935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 6-ethoxy-2-hydroxybenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 6-ethoxy-2-hydroxybenzoate

This guide provides a comprehensive overview of the chemical and physical properties of Ethyl 6-ethoxy-2-hydroxybenzoate, a substituted aromatic ester of interest to researchers in synthetic chemistry and drug discovery. While this compound is commercially available, its detailed characterization in academic literature is not extensive. This document, therefore, consolidates available data with well-established chemical principles to offer a robust technical resource for scientists and developers.

Molecular and Physicochemical Properties

Ethyl 6-ethoxy-2-hydroxybenzoate belongs to the family of salicylic acid derivatives, characterized by a hydroxyl group positioned ortho to a carboxylic acid ester. The addition of an ethoxy group at the 6-position significantly influences its electronic properties and steric profile compared to its parent compound, ethyl salicylate. These modifications can impact its reactivity, solubility, and biological activity.

The core structural and physical properties are summarized in the table below. The melting point indicates it is a solid at room temperature, a key distinction from the liquid ethyl salicylate.

| Property | Value | Source |

| IUPAC Name | Ethyl 2-ethoxy-6-hydroxybenzoate | [PubChem][1] |

| CAS Number | 154364-61-1 | [Sigma-Aldrich][2] |

| Molecular Formula | C₁₁H₁₄O₄ | [PubChem][1] |

| Molecular Weight | 210.23 g/mol | [Sigma-Aldrich][3] |

| Physical Form | Solid | [Sigma-Aldrich][2] |

| Melting Point (mp) | 60 °C (lit.) | [Sigma-Aldrich][2] |

| Predicted XlogP | 2.7 | [PubChem][1] |

| InChI Key | RWBODKGPEZVFRX-UHFFFAOYSA-N | [PubChem][1] |

| SMILES | CCOC1=CC=CC(=C1C(=O)OCC)O | [PubChem][1] |

Spectroscopic Characterization (Predicted)

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be complex due to the substituted aromatic ring and two distinct ethyl groups.

-

Aromatic Protons: The three protons on the benzene ring will appear as multiplets or doublets of doublets in the aromatic region (~6.5-7.5 ppm). The specific coupling patterns will depend on their positions relative to the three different substituents.

-

Hydroxyl Proton: A broad singlet corresponding to the phenolic hydroxyl group (-OH) is expected, with a chemical shift that can vary significantly depending on the solvent and concentration.

-

Ethyl Ester Protons: A quartet (~4.4 ppm) for the methylene group (-OCH₂CH₃) coupled to a triplet (~1.4 ppm) for the methyl group (-OCH₂CH₃).

-

Ethyl Ether Protons: A distinct quartet (~4.1 ppm) for the methylene group (-OCH₂CH₃) of the ethoxy substituent, coupled to a corresponding triplet (~1.4 ppm).

-

-

¹³C NMR: The carbon NMR spectrum would show 11 distinct signals corresponding to each unique carbon atom.

-

Carbonyl Carbon: The ester carbonyl carbon will appear significantly downfield (~170 ppm).

-

Aromatic Carbons: Six signals are expected in the aromatic region (~110-160 ppm), with carbons directly attached to oxygen atoms (C2 and C6) being the most deshielded.

-

Aliphatic Carbons: Four signals in the aliphatic region for the two methylene carbons (~60-65 ppm) and two methyl carbons (~14-15 ppm) of the ethyl groups.

-

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by absorptions corresponding to its key functional groups:

-

O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ for the phenolic hydroxyl group.

-

C-H Stretch (Aromatic): Sharp peaks just above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic): Multiple sharp peaks just below 3000 cm⁻¹.

-

C=O Stretch: A strong, sharp absorption band around 1680-1700 cm⁻¹ for the ester carbonyl group.

-

C=C Stretch (Aromatic): Several peaks in the 1450-1600 cm⁻¹ region.

-

C-O Stretch: Strong absorptions in the 1000-1300 cm⁻¹ region corresponding to the ester and ether linkages.

Synthesis and Chemical Reactivity

Proposed Synthetic Pathway

While a specific, peer-reviewed synthesis for Ethyl 6-ethoxy-2-hydroxybenzoate is not prominently documented, a logical and efficient synthesis can be designed based on standard organic transformations. A plausible method involves the selective etherification of a dihydroxybenzoate precursor, which is a self-validating protocol grounded in fundamental reaction mechanisms.

Rationale: The synthesis begins with 2,6-dihydroxybenzoic acid, a commercially available starting material. The first step is a Fischer esterification to protect the carboxylic acid and introduce one of the ethyl groups. This step is crucial as the free carboxylic acid could interfere with the subsequent etherification. The second step is a Williamson ether synthesis. By using a slight excess of the ethylating agent and carefully controlling the stoichiometry of the base, one can favor mono-etherification of the less sterically hindered phenolic hydroxyl group.

Step-by-Step Protocol:

-

Esterification:

-

To a solution of 2,6-dihydroxybenzoic acid in absolute ethanol, add a catalytic amount of concentrated sulfuric acid.

-

Heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture and neutralize it with a saturated solution of sodium bicarbonate.

-

Extract the product, ethyl 2,6-dihydroxybenzoate, with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

-

Selective Etherification:

-

Dissolve the crude ethyl 2,6-dihydroxybenzoate in a polar aprotic solvent like acetone or DMF.

-

Add a mild base, such as potassium carbonate (K₂CO₃), in a quantity slightly less than one equivalent to selectively deprotonate one hydroxyl group.

-

Add one equivalent of an ethylating agent, such as ethyl iodide or diethyl sulfate, dropwise at room temperature.

-

Stir the reaction mixture at room temperature or with gentle heating (40-50 °C) for 12-24 hours, monitoring by TLC.

-

Once the starting material is consumed, filter off the inorganic salts and remove the solvent under reduced pressure.

-

Purify the resulting crude product by column chromatography on silica gel to yield pure Ethyl 6-ethoxy-2-hydroxybenzoate.

-

Chemical Reactivity

The reactivity of Ethyl 6-ethoxy-2-hydroxybenzoate is governed by its four key structural features: the phenolic hydroxyl group, the ethyl ester, the ethoxy group, and the aromatic ring.

-

Phenolic Hydroxyl: The acidic proton can be removed by a base. The resulting phenoxide is a potent nucleophile and can undergo O-alkylation or O-acylation.

-

Ethyl Ester: The ester is susceptible to nucleophilic acyl substitution. It can be hydrolyzed back to the corresponding carboxylic acid under either acidic or basic conditions. It can also undergo transesterification in the presence of other alcohols or be converted to an amide with amines.

-

Aromatic Ring: The ring is activated towards electrophilic aromatic substitution by the two electron-donating groups (hydroxyl and ethoxy). However, the substitution pattern will be complex due to the directing effects of all three substituents.

-

Ethoxy Group: The ether linkage is generally stable but can be cleaved under harsh acidic conditions (e.g., using HBr or HI).

Potential Applications in Research and Drug Development

Derivatives of salicylic acid are renowned for their biological activities, most notably the anti-inflammatory properties of acetylsalicylic acid (aspirin). While no specific biological activities for Ethyl 6-ethoxy-2-hydroxybenzoate have been reported, its structure suggests several potential avenues for research.

-

Medicinal Chemistry Scaffold: This molecule serves as a versatile building block. The three distinct functional groups offer handles for further chemical modification, allowing for the creation of diverse libraries of compounds for screening against various biological targets.

-

Potential Anti-inflammatory Agent: The core salicylate structure is a well-known pharmacophore for cyclooxygenase (COX) enzyme inhibition. The ethoxy group may modulate the potency, selectivity, or pharmacokinetic properties compared to simpler salicylates.

-

Antimicrobial Research: Benzoic acid and its derivatives, particularly parabens (esters of p-hydroxybenzoic acid), are widely used as antimicrobial preservatives.[4][5] The specific substitution pattern of this molecule could confer interesting antimicrobial or antifungal properties.

Safety and Handling

Based on available safety data, Ethyl 6-ethoxy-2-hydroxybenzoate should be handled with care in a laboratory setting.[2]

-

Hazard Classifications: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[2]

-

Precautionary Measures:

-

Avoid breathing dust (P261).[2]

-

Use only in a well-ventilated area (P271).[2]

-

Wear protective gloves and eye protection (P280).[2]

-

In case of contact with skin, wash with plenty of soap and water (P302 + P352).[2]

-

In case of contact with eyes, rinse cautiously with water for several minutes (P305 + P351 + P338).[2]

-

-

Storage: Store in a tightly closed container in a dry, well-ventilated place.[2]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[2]

References

-

PubChemLite. Ethyl 6-ethoxy-2-hydroxybenzoate (C11H14O4). [Link]

-

Chaudhary, J. et al. (2013). A Comprehensive Review on Biological activities of p-hydroxy benzoic acid and its derivatives. International Journal of Pharmaceutical Sciences Review and Research, 22(2), 109-115. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 8434, Ethylparaben. [Link]

Sources

An In-depth Technical Guide to Ethyl 6-ethoxy-2-hydroxybenzoate

Abstract

This technical guide provides a comprehensive overview of Ethyl 6-ethoxy-2-hydroxybenzoate (CAS Number: 154364-61-1), a substituted salicylic acid derivative of interest to researchers in drug discovery and medicinal chemistry. While specific biological data for this compound is limited in publicly available literature, this document consolidates its known chemical properties, proposes a detailed synthetic pathway, and explores its potential therapeutic applications based on the well-established bioactivities of structurally related salicylic acid analogs. This guide is intended to serve as a foundational resource for scientists investigating novel therapeutic agents, offering insights into the synthesis, characterization, and potential biological evaluation of this and similar molecules.

Introduction: The Therapeutic Potential of Substituted Salicylic Acids

Salicylic acid and its derivatives have long been cornerstones of pharmacology, most notably for their anti-inflammatory, analgesic, and antipyretic properties.[1] The archetypal derivative, acetylsalicylic acid (aspirin), exerts its effects primarily through the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of prostaglandin synthesis.[2] The core structure of salicylic acid, a 2-hydroxybenzoic acid, provides a versatile scaffold for chemical modification, enabling the fine-tuning of its pharmacokinetic and pharmacodynamic properties.

The introduction of alkoxy groups onto the salicylic acid backbone can significantly modulate its biological activity. These modifications can influence the compound's lipophilicity, membrane permeability, and interaction with target enzymes. This guide focuses on Ethyl 6-ethoxy-2-hydroxybenzoate, a derivative with an ethoxy group at the 6-position of the benzene ring. Such substitutions can potentially enhance potency and selectivity for specific biological targets, offering new avenues for the development of novel therapeutic agents with improved efficacy and reduced side effects.[3]

Chemical and Physical Properties

Ethyl 6-ethoxy-2-hydroxybenzoate is a solid organic compound with the chemical and physical properties summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 154364-61-1 | [4] |

| Molecular Formula | C11H14O4 | [4][5] |

| Molecular Weight | 210.23 g/mol | [4][6] |

| Appearance | Solid | [4] |

| Melting Point | 60 °C (lit.) | [4][5] |

| Linear Formula | C2H5OC6H3(OH)CO2C2H5 | [4][7] |

| SMILES | CCOC(=O)c1c(O)cccc1OCC | [4][6] |

| InChI | 1S/C11H14O4/c1-3-14-9-7-5-6-8(12)10(9)11(13)15-4-2/h5-7,12H,3-4H2,1-2H3 | [4][8] |

| InChI Key | RWBODKGPEZVFRX-UHFFFAOYSA-N | [4][8] |

Safety Information:

-

Hazard Classifications: Eye Irrit. 2, Skin Irrit. 2, STOT SE 3[4]

-

Signal Word: Warning[4]

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[4]

Synthesis of Ethyl 6-ethoxy-2-hydroxybenzoate: A Proposed Pathway

Proposed Synthetic Workflow

The overall synthetic strategy is depicted in the following workflow diagram:

Caption: Proposed two-step synthesis of Ethyl 6-ethoxy-2-hydroxybenzoate.

Detailed Experimental Protocol

Step 1: Synthesis of Ethyl 2,6-dihydroxybenzoate

This step involves the acid-catalyzed esterification of 2,6-dihydroxybenzoic acid with ethanol.

-

Materials:

-

2,6-Dihydroxybenzoic acid (1.0 eq)

-

Anhydrous ethanol (excess, as solvent)

-

Concentrated sulfuric acid (catalytic amount)

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Ethyl acetate

-

Deionized water

-

-

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,6-dihydroxybenzoic acid and an excess of anhydrous ethanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the stirred mixture.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and remove the excess ethanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

-

Wash the organic layer sequentially with deionized water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl 2,6-dihydroxybenzoate.

-

Purify the crude product by column chromatography on silica gel if necessary.

-

Step 2: Synthesis of Ethyl 6-ethoxy-2-hydroxybenzoate

This step utilizes a selective Williamson ether synthesis. The phenolic hydroxyl group at the 2-position is sterically hindered by the adjacent ester group, favoring the alkylation of the less hindered hydroxyl group at the 6-position.

-

Materials:

-

Ethyl 2,6-dihydroxybenzoate (1.0 eq)

-

Sodium hydride (60% dispersion in mineral oil, 1.1 eq)

-

Ethyl iodide (1.2 eq)

-

Anhydrous tetrahydrofuran (THF)

-

Ammonium chloride (saturated aqueous solution)

-

Deionized water

-

Brine

-

Anhydrous sodium sulfate

-

Ethyl acetate

-

-

Procedure:

-

To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of sodium hydride in anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of ethyl 2,6-dihydroxybenzoate in anhydrous THF to the stirred suspension of sodium hydride.

-

Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.

-

Cool the reaction mixture back to 0 °C and add ethyl iodide dropwise.

-

Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC.

-

Upon completion, carefully quench the reaction by the slow addition of saturated ammonium chloride solution at 0 °C.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers and wash with deionized water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain Ethyl 6-ethoxy-2-hydroxybenzoate.

-

Potential Biological Activities and Therapeutic Applications

Based on the extensive research on salicylic acid and its derivatives, Ethyl 6-ethoxy-2-hydroxybenzoate is predicted to exhibit several key biological activities, making it a compound of interest for drug development.

Anti-inflammatory Activity via COX Inhibition

The primary mechanism of action for many salicylic acid derivatives is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of pro-inflammatory prostaglandins.[2][9] Both COX-1 and COX-2 are potential targets. Selective inhibition of COX-2 is a desirable attribute for anti-inflammatory drugs as it is associated with a reduced risk of gastrointestinal side effects compared to non-selective COX inhibitors. The presence of the ethoxy group at the 6-position may influence the binding affinity and selectivity of Ethyl 6-ethoxy-2-hydroxybenzoate for the COX isoforms.

A fluorometric assay can be employed to determine the 50% inhibitory concentration (IC50) of the test compound against purified COX-1 and COX-2 enzymes.[4][9]

-

Materials:

-

Purified human recombinant COX-1 and COX-2 enzymes

-

COX Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

-

COX Probe

-

COX Cofactor

-

Arachidonic Acid (Substrate)

-

Heme

-

Ethyl 6-ethoxy-2-hydroxybenzoate (dissolved in DMSO)

-

Reference inhibitors (e.g., Celecoxib for COX-2, SC-560 for COX-1)

-

96-well opaque microplate

-

Fluorescence plate reader (Ex/Em = 535/587 nm)

-

-

Procedure:

-

Prepare serial dilutions of the test compound and reference inhibitors.

-

In a 96-well plate, add the assay buffer, enzyme (COX-1 or COX-2), and the test compound or reference inhibitor.

-

Prepare a reaction mix containing the COX probe and cofactor.

-

Add the reaction mix to each well.

-

Initiate the reaction by adding the arachidonic acid substrate.

-

Immediately measure the fluorescence kinetically for 5-10 minutes.

-

Calculate the rate of reaction and determine the IC50 values.

-

Antimicrobial Activity

Salicylic acid and its derivatives have been shown to possess antibacterial and antifungal properties.[10][11][12] The mechanism of antimicrobial action is thought to involve the disruption of the microbial cell membrane and the inhibition of key cellular processes. The lipophilicity conferred by the ethyl and ethoxy groups in Ethyl 6-ethoxy-2-hydroxybenzoate may enhance its ability to penetrate microbial cell walls, potentially leading to significant antimicrobial activity.

The minimum inhibitory concentration (MIC) of Ethyl 6-ethoxy-2-hydroxybenzoate against relevant bacterial or fungal strains can be determined using the broth microdilution method.[12]

-

Materials:

-

Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Ethyl 6-ethoxy-2-hydroxybenzoate (dissolved in a suitable solvent like DMSO)

-

Sterile 96-well microplates

-

Positive control antibiotic/antifungal

-

Negative control (broth and solvent)

-

-

Procedure:

-

Prepare a standardized inoculum of the microorganism.

-

In a 96-well plate, prepare two-fold serial dilutions of the test compound in the broth medium.

-

Add the microbial inoculum to each well.

-

Include positive and negative controls.

-

Incubate the plates under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria).

-

The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.

-

Characterization and Spectral Data

The structural elucidation and confirmation of Ethyl 6-ethoxy-2-hydroxybenzoate would rely on standard spectroscopic techniques. While experimental data for this specific compound is not widely available, the expected spectral characteristics can be predicted based on its structure and data from analogous compounds like ethyl salicylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the two ethoxy groups, and the hydroxyl proton. The aromatic protons should appear as a multiplet in the range of δ 6.5-7.8 ppm. The two methylene quartets of the ethoxy groups would likely appear around δ 4.0-4.5 ppm, and the two methyl triplets around δ 1.2-1.5 ppm. The phenolic hydroxyl proton is expected to be a broad singlet at a downfield chemical shift.

-

¹³C NMR: The carbon NMR spectrum will show signals for the eleven unique carbon atoms. The carbonyl carbon of the ester will be the most downfield signal (around δ 170 ppm). The aromatic carbons will appear in the region of δ 110-160 ppm. The methylene carbons of the ethoxy groups will be around δ 60-65 ppm, and the methyl carbons will be the most upfield signals (around δ 14-15 ppm).

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorption bands include:

-

A broad O-H stretching band for the phenolic hydroxyl group (around 3200-3600 cm⁻¹).

-

C-H stretching bands for the aromatic and aliphatic protons (around 2850-3100 cm⁻¹).

-

A strong C=O stretching band for the ester carbonyl group (around 1680-1730 cm⁻¹).[13]

-

C=C stretching bands for the aromatic ring (around 1450-1600 cm⁻¹).

-

C-O stretching bands for the ester and ether linkages (around 1000-1300 cm⁻¹).[13]

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) would likely show a molecular ion peak (M⁺) at m/z 210. Key fragmentation patterns would involve the loss of the ethoxy group (-OC₂H₅) and the ethyl group (-C₂H₅) from the ester, as well as cleavage of the ether bond. Predicted mass spectral data suggests a prominent peak at m/z 120.[14][15]

Conclusion and Future Directions

Ethyl 6-ethoxy-2-hydroxybenzoate represents a promising scaffold for the development of novel therapeutic agents, particularly in the areas of anti-inflammatory and antimicrobial drug discovery. This technical guide has provided a comprehensive overview of its chemical properties, a plausible synthetic route, and a framework for its biological evaluation.

Future research should focus on the successful synthesis and purification of this compound, followed by a thorough characterization using modern spectroscopic techniques to confirm its structure. Subsequently, a systematic in vitro and in vivo evaluation of its biological activities is warranted. Investigating its COX inhibitory profile, including its selectivity for COX-2 over COX-1, will be crucial in assessing its potential as a novel anti-inflammatory agent with an improved safety profile. Furthermore, exploring its antimicrobial spectrum against a panel of clinically relevant pathogens could unveil new therapeutic applications. Structure-activity relationship (SAR) studies, involving the synthesis and testing of related analogs, will also be instrumental in optimizing the therapeutic potential of this class of compounds.

References

-

AA Blocks. 154364-61-1 | MFCD04039889 | Ethyl 6-ethoxy-2-hydroxybenzoate. [Link]

-

Alkali Scientific. Ethyl 6-ethoxy-2-hydroxybenzoate, 1 X 1 g (564974-1G). [Link]

-

Amerigo Scientific. Ethyl 6-ethoxy-2-hydroxybenzoate (95%). [Link]

-

MDPI. Synthesis of 2,6-Dihydroxybenzoic Acid by Decarboxylase-Catalyzed Carboxylation Using CO2 and In Situ Product Removal. [Link]

-

CORE. FT-IR and NMR spectroscopic studies of salicylic acid derivatives. II. Comparison of 2-hydroxy-. [Link]

-

PubMed. Design, synthesis and molecular docking of salicylic acid derivatives containing metronidazole as a new class of antimicrobial agents. [Link]

-

PubChem. Ethyl Salicylate. [Link]

-

RSC Publishing. 132. Infrared spectra of substituted salicylic acids and their esters. [Link]

-

PubMed. In vitro assays for cyclooxygenase activity and inhibitor characterization. [Link]

-

ResearchGate. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. [Link]

-

PubChemLite. Ethyl 6-ethoxy-2-hydroxybenzoate (C11H14O4). [Link]

-

PubMed. Salicylic acid and some of its derivatives as antibacterial agents for viscose fabric. [Link]

-

MDPI. Salicylic Acid Derivatives as Antifungal Agents: Synthesis, In Vitro Evaluation, and Molecular Modeling. [Link]

-

ResearchGate. Salicylic acid and some of its derivatives as antibacterial agents for viscose fabric. [Link]

-

Science and Education Publishing. Compositional Analysis of Short-chain Alkyl (C1-C4) Salicylate Ester Mixtures by Various Quantitative Analytical Techniques. [Link]

-

PMC. Antibacterial Effect and Possible Mechanism of Salicylic Acid Microcapsules against Escherichia coli and Staphylococcus aureus. [Link]

-

Chemsrc. Ethyl salicylate. [Link]

-

The Beneficial Biological Properties of Salicylic Acid. [Link]

-

ResearchGate. Selective O-Alkylation Reaction Screen. [Link]

-

ResearchGate. Ethyl 2,6-Dimethoxybenzoate: Synthesis, Spectroscopic and X-ray Crystallographic Analysis. [Link]

- Google Patents. CN113072441A - Preparation method of 2-methoxy-6-methylbenzoic acid.

-

RSC Publishing. Visible-light-promoted selective O-alkylation of 2-pyridones with α-aryldiazoacetates. [Link]

-

PubMed. Salicylic acid derivatives: synthesis, features and usage as therapeutic tools. [Link]

-

PubMed. The antioxidant properties of salicylate derivatives: A possible new mechanism of anti-inflammatory activity. [Link]

-

Journal of Applied Pharmaceutical Science. Synthesis and Study Ant inflammatory activity of Acetyl salicylic acid derivatives. [Link]

-

ResearchGate. (PDF) Ethyl 2,6-Dimethoxybenzoate: Synthesis, Spectroscopic and X-ray Crystallographic Analysis. [Link]

-

SpectraBase. Ethyl 2-hydroxy-4-methylbenzoate. [Link]

-

Organic Chemistry Data. 13C NMR Chemical Shifts. [Link]

-

Journal of Applied Pharmaceutical Science. Anti-inflammatory and antioxidant activity of salicylic acid conjugated dihydropyrazoline analogues. [Link]

-

PMC. Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. [Link]

-

PubMed. Structure-activity relationship of salicylic acid derivatives on inhibition of TNF-α dependent NFκB activity: Implication on anti-inflammatory effect of N-(5-chlorosalicyloyl)phenethylamine against experimental colitis. [Link]

-

PubMed. A novel naturally occurring salicylic acid analogue acts as an anti-inflammatory agent by inhibiting nuclear factor-kappaB activity in RAW264.7 macrophages. [Link]

-

ResearchGate. (PDF) Synthesis of 2,6-Dihydroxybenzoic Acid by Decarboxylase-Catalyzed Carboxylation Using CO2 and In Situ Product Removal. [Link]

-

PubChem. 2,6-Dihydroxybenzoic Acid. [Link]

-

PubChem. 2,6-Dihydroxybenzoate. [Link]

-

PMC. Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones. [Link]

-

ResearchGate. Selective alkylation of hydroxyl group of aminophenols. [Link]

Sources

- 1. 132. Infrared spectra of substituted salicylic acids and their esters - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 2. pharmacy.uobasrah.edu.iq [pharmacy.uobasrah.edu.iq]

- 3. Ethyl 6-ethyl-3-hydroxy-2-methoxybenzoate - C12H16O4 | CSCS02140851743 [chem-space.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Synthesis of 2,6-dihydroxybenzoic acid by decarboxylase-catalyzed carboxylation using CO2 and in situ product removal [tore.tuhh.de]

- 6. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]

- 7. guidechem.com [guidechem.com]

- 8. Sci-Hub. 132. Infrared spectra of substituted salicylic acids and their esters / Journal of the Chemical Society (Resumed), 1961 [sci-hub.ru]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. Salicylic acid and some of its derivatives as antibacterial agents for viscose fabric - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Antibacterial Effect and Possible Mechanism of Salicylic Acid Microcapsules against Escherichia coli and Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 132. Infrared spectra of substituted salicylic acids and their esters - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 14. Ethyl Salicylate | C9H10O3 | CID 8365 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. ethyl salicylate(118-61-6) MS spectrum [chemicalbook.com]

Molecular structure of Ethyl 6-ethoxy-2-hydroxybenzoate

An In-depth Technical Guide to the Molecular Structure of Ethyl 6-ethoxy-2-hydroxybenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure of Ethyl 6-ethoxy-2-hydroxybenzoate (CAS No. 154364-61-1). We delve into its fundamental physicochemical properties, propose a robust synthetic workflow, and offer a detailed, predictive analysis of its spectroscopic signatures using ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). By integrating established chemical principles with data from analogous structures, this document serves as an essential resource for researchers utilizing or synthesizing this compound. The guide explains the causality behind analytical interpretations and experimental design, highlighting the molecule's potential in medicinal chemistry and material science based on its salicylate and substituted phenolic framework.

Introduction

Ethyl 6-ethoxy-2-hydroxybenzoate is a multi-functionalized aromatic compound belonging to the salicylate family. Its structure is characterized by a benzene ring substituted with hydroxyl, ethoxy, and ethyl ester groups. This unique combination of functional groups imparts specific chemical and physical properties that are of significant interest to the scientific community.

The core of the molecule, the 2-hydroxybenzoate (salicylate) moiety, is a well-established pharmacophore known for its analgesic, anti-inflammatory, and antipyretic activities.[1][2] The presence of an ethoxy group and an ethyl ester modifies the lipophilicity, metabolic stability, and receptor-binding profile of the parent salicylate structure. Ethoxy-substituted aromatic compounds, for instance, have demonstrated noteworthy biological activities, including anti-proliferative effects against cancer cell lines.[3] Furthermore, hydroxybenzoate derivatives (parabens) are widely employed as preservatives in the pharmaceutical, cosmetic, and food industries due to their antimicrobial properties, underscoring the industrial relevance of this class of molecules.[4][5]

This guide provides a foundational understanding of the molecule's structure, enabling researchers to confidently identify, synthesize, and manipulate Ethyl 6-ethoxy-2-hydroxybenzoate for applications ranging from drug discovery to the development of novel organic materials.

Molecular Identity and Physicochemical Properties

A precise understanding of a compound's identity and physical characteristics is paramount for any experimental work. The key identifiers and properties for Ethyl 6-ethoxy-2-hydroxybenzoate are summarized below.

Chemical Identifiers

| Identifier | Value | Source |

| Compound Name | Ethyl 6-ethoxy-2-hydroxybenzoate | [6][7][8] |

| Synonym | Ethyl 2-ethoxy-6-hydroxybenzoate | |

| CAS Number | 154364-61-1 | |

| Molecular Formula | C₁₁H₁₄O₄ | [6] |

| Molecular Weight | 210.23 g/mol | |

| InChI | 1S/C11H14O4/c1-3-14-9-7-5-6-8(12)10(9)11(13)15-4-2/h5-7,12H,3-4H2,1-2H3 | [6] |

| InChIKey | RWBODKGPEZVFRX-UHFFFAOYSA-N | [6] |

| SMILES | CCOC1=CC=CC(=C1C(=O)OCC)O | [6] |

Physicochemical Data

| Property | Value | Source |

| Physical Form | Solid | |

| Melting Point | 60 °C (literature) | [8] |

| Monoisotopic Mass | 210.0892 Da | [6] |

Molecular Structure Diagram

Caption: 2D structure of Ethyl 6-ethoxy-2-hydroxybenzoate.

Synthesis and Purification Workflow

Proposed Synthetic Protocol

Step 1: Fischer-Speier Esterification of 2-Hydroxy-6-ethoxybenzoic Acid

-

Reaction Setup: To a solution of 2-hydroxy-6-ethoxybenzoic acid (1.0 eq) in absolute ethanol (10-20 volumes), add a catalytic amount of concentrated sulfuric acid (H₂SO₄, ~5 mol%).

-

Causality: Ethanol serves as both the reactant and the solvent, driving the equilibrium towards the product according to Le Châtelier's principle. Sulfuric acid is a strong acid catalyst that protonates the carbonyl oxygen, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by ethanol.

-

-

Reaction Execution: Heat the mixture to reflux (approx. 78 °C) for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) with a suitable eluent system (e.g., 3:1 Hexane:Ethyl Acetate).

-

Causality: Heating provides the necessary activation energy for the reaction. TLC allows for the visualization of the consumption of the starting material and the formation of the less polar ester product.

-

-

Work-up and Isolation: After cooling to room temperature, neutralize the catalyst by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.

-

Causality: Neutralization quenches the reaction and prevents acid-catalyzed hydrolysis of the ester during extraction.

-

-

Extraction: Reduce the volume of ethanol under reduced pressure. Partition the residue between ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.

-

Causality: Ethyl acetate is an effective solvent for extracting the desired organic ester from the aqueous phase. The brine wash removes residual water, and MgSO₄ is a drying agent that removes trace water from the organic solvent.

-

-

Purification: Concentrate the organic phase in vacuo to yield the crude product. Purify via flash column chromatography on silica gel using a hexane-ethyl acetate gradient to afford pure Ethyl 6-ethoxy-2-hydroxybenzoate.

-

Causality: Column chromatography separates the target compound from any unreacted starting material or byproducts based on differences in polarity.

-

Synthesis and Purification Workflow Diagram

Caption: Proposed workflow for synthesis and purification.

Comprehensive Spectroscopic Analysis

Spectroscopic analysis is indispensable for verifying the molecular structure of a synthesized compound. The following sections detail the predicted spectroscopic data for Ethyl 6-ethoxy-2-hydroxybenzoate.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the number, connectivity, and chemical environment of hydrogen atoms in a molecule. The predicted chemical shifts (δ) are influenced by the electronic effects of the substituents on the aromatic ring. The electron-donating hydroxyl (-OH) and ethoxy (-OCH₂CH₃) groups will shield (shift upfield) the aromatic protons, while the electron-withdrawing ester (-COOEt) group will deshield (shift downfield) them.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

| Proton Label | Integration | Predicted δ (ppm) | Multiplicity | Coupling (J, Hz) | Rationale |

|---|---|---|---|---|---|

| -OH | 1H | ~11.0 | Singlet (broad) | - | Intramolecular H-bonding to the ester carbonyl causes significant deshielding. |

| Ar-H (C5-H) | 1H | ~7.2-7.4 | Triplet (t) | J ≈ 8.0 | Ortho to two electron-donating groups and para to the ester. |

| Ar-H (C3-H, C4-H) | 2H | ~6.3-6.5 | Doublet (d) | J ≈ 8.0 | Ortho to strong electron-donating groups (-OH, -OEt), leading to strong shielding. |

| -COOCH₂CH₃ | 2H | ~4.4 | Quartet (q) | J ≈ 7.1 | Methylene protons of the ethyl ester, adjacent to an oxygen and a methyl group. |

| -OCH₂CH₃ | 2H | ~4.1 | Quartet (q) | J ≈ 7.0 | Methylene protons of the ethoxy group, adjacent to an aromatic ring and a methyl group. |

| -OCH₂CH₃ | 3H | ~1.45 | Triplet (t) | J ≈ 7.0 | Methyl protons of the ethoxy group. |

| -COOCH₂CH₃ | 3H | ~1.40 | Triplet (t) | J ≈ 7.1 | Methyl protons of the ethyl ester. |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy identifies all unique carbon atoms in a molecule. The chemical shifts are highly sensitive to the local electronic environment.

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

| Carbon Label | Predicted δ (ppm) | Rationale |

|---|---|---|

| C=O (Ester) | ~170 | Typical chemical shift for an ester carbonyl carbon. |

| C2 (Ar-C-OH) | ~162 | Aromatic carbon attached to an -OH group, significantly deshielded. |

| C6 (Ar-C-OEt) | ~160 | Aromatic carbon attached to an -OEt group, also strongly deshielded. |

| C4 (Ar-C) | ~133 | Aromatic CH carbon. |

| C1 (Ar-C-COOEt) | ~110 | Quaternary aromatic carbon shielded by ortho -OH and -OEt groups. |

| C3, C5 (Ar-C) | ~100-105 | Aromatic CH carbons strongly shielded by adjacent electron-donating groups. |

| -COOCH₂CH₃ | ~62 | Methylene carbon of the ethyl ester. |

| -OCH₂CH₃ | ~64 | Methylene carbon of the ethoxy group. |

| -OCH₂CH₃ | ~14.5 | Methyl carbon of the ethoxy group. |

| -COOCH₂CH₃ | ~14.2 | Methyl carbon of the ethyl ester. |

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups within a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Predicted IR Absorption Bands

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Rationale |

|---|---|---|---|

| O-H (Phenol) | Stretch (broad) | 3200 - 2500 | Strong intramolecular hydrogen bonding to the ester carbonyl broadens the peak and shifts it to a lower frequency. |

| C-H (Aromatic) | Stretch | 3100 - 3000 | Characteristic stretching vibration for sp² C-H bonds. |

| C-H (Aliphatic) | Stretch | 2980 - 2850 | Stretching vibrations for sp³ C-H bonds in the ethyl and ethoxy groups. |

| C=O (Ester) | Stretch (strong) | 1680 - 1660 | Conjugation with the aromatic ring and intramolecular H-bonding lowers the frequency from a typical aliphatic ester (~1740 cm⁻¹).[9] |

| C=C (Aromatic) | Stretch | 1600, 1480 | Characteristic skeletal vibrations of the benzene ring. |

| C-O (Ether/Ester) | Stretch | 1300 - 1000 | Strong, characteristic stretches for the C-O bonds of the ester and ether functionalities. |

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and crucial information about the molecule's fragmentation pattern, which aids in structural confirmation.

Predicted Mass Spectrometry Data

| Ion Adduct | Predicted m/z | Source |

|---|---|---|

| [M]⁺ | 210.089 | [6] |

| [M+H]⁺ | 211.096 | [6] |

| [M+Na]⁺ | 233.078 |[6] |

Proposed EI Fragmentation Pathway

Under Electron Ionization (EI), the molecular ion (M⁺˙) will undergo characteristic fragmentations. A primary fragmentation event is often the loss of the ethoxy radical from the ester group (α-cleavage), a common pathway for ethyl esters.

Caption: Plausible EI-MS fragmentation of the parent ion.

Potential Applications and Future Directions

The unique structural features of Ethyl 6-ethoxy-2-hydroxybenzoate position it as a molecule of interest for further investigation, particularly in drug development.

-

Medicinal Chemistry: As a salicylate derivative, the compound could be screened for anti-inflammatory, analgesic, or antipyretic properties. The ethoxy and ethyl ester groups can be systematically modified to optimize its ADME (Absorption, Distribution, Metabolism, and Excretion) properties and biological activity.

-

Antimicrobial Research: Given that many parabens (hydroxybenzoates) are effective preservatives, this compound could be evaluated for its antimicrobial and antifungal efficacy.[10]

-

Material Science: Phenolic compounds are precursors to polymers and other materials.[11] The functional groups on this molecule offer handles for polymerization or incorporation into larger supramolecular structures.

Future research should focus on the efficient, scaled-up synthesis of Ethyl 6-ethoxy-2-hydroxybenzoate, followed by comprehensive in vitro and in vivo biological screening to explore its therapeutic potential.

Conclusion

Ethyl 6-ethoxy-2-hydroxybenzoate is a substituted aromatic ester with a well-defined molecular structure. This guide has provided a detailed overview of its identity, a plausible synthetic route, and a comprehensive, predictive analysis of its key spectroscopic characteristics. The interpretation of its ¹H NMR, ¹³C NMR, IR, and MS data confirms the connectivity and chemical environment of its constituent atoms. The insights provided herein offer a solid foundation for researchers aiming to synthesize, identify, and utilize this compound in advanced scientific applications.

References

- Vertex AI Search Result. (n.d.). 13C ; DEPT135 ; HSQC) and HRMS spectra.

- Vertex AI Search Result. (n.d.). Ethyl 4 Aminobenzoate Ir Spectrum Analysis.

- NIST. (n.d.). Ethyl 3-hydroxybenzoate. NIST WebBook.

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 100 MHz, H2O, predicted) (HMDB0059898).

- PubChemLite. (n.d.). Ethyl 6-ethoxy-2-hydroxybenzoate (C11H14O4).

- PubChem. (n.d.). Ethylparaben | C9H10O3 | CID 8434. National Institutes of Health.

- NP-MRD. (n.d.). 13C NMR Spectrum (1D, 226 MHz, H2O, predicted) (NP0200227).

- mzCloud. (n.d.). Ethyl paraben.

- Yeast Metabolome Database. (n.d.). Ethyl-4-hydroxybenzoate (YMDB01688).

- PhytoBank. (n.d.). 13C NMR Spectrum (PHY0064709).

- ChemicalBook. (n.d.). Ethyl benzoate(93-89-0) IR Spectrum.

- UCLA Chemistry. (n.d.). IR Spectroscopy Tutorial: Esters.

- Chegg. (2021, April 19). Solved Analyze the IR spectrum of Ethyl Benzoate, explain.

- ResearchGate. (n.d.). IR spectrum for ethyl benzoate.

- NP-MRD. (n.d.). 13C NMR Spectrum (1D, 126 MHz, H2O, predicted) (NP0237361).

- PubChem. (n.d.). 2-(2-Hydroxyethoxy)ethyl 2-hydroxybenzoate | C11H14O5 | CID 13795086. National Institutes of Health.

- PubChem. (n.d.). Ethyl 2-hydroxy-6-methylbenzoate | C10H12O3 | CID 584222. National Institutes of Health.

- National Institutes of Health. (n.d.). Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9.

- Supporting Information. (n.d.). 13 - Supporting Information.

- Sigma-Aldrich. (n.d.). Ethyl 4-hydroxybenzoate ReagentPlus, 99 120-47-8.

- University of Wisconsin. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data.

- Alkali Scientific. (n.d.). Ethyl 6-ethoxy-2-hydroxybenzoate, 1 X 1 g (564974-1G).

- ChemicalBook. (n.d.). Ethyl 2-ethoxybenzoate(6290-24-0) 1H NMR spectrum.

- ChemicalBook. (n.d.). ethyl salicylate(118-61-6) 1H NMR spectrum.

- Sigma-Aldrich. (n.d.). Ethyl 6-ethoxy-2-hydroxybenzoate 95 154364-61-1.

- ChemicalBook. (n.d.). 2-Ethoxybenzoic acid synthesis.

- PubMed. (2022, September 8). Anti-proliferative effect and underlying mechanism of ethoxy-substituted phylloquinone (vitamin K1 derivative) from Spinacia oleracea leaf and enhancement of its extractability using radiation technology.

- Google Patents. (n.d.). CN104326915A - Method for synthesizing ethyl p-hydroxybenzoate through catalysis of modified metal oxide type solid super acid.

- The Good Scents Company. (n.d.). ethyl salicylate, 118-61-6.

- ResearchGate. (n.d.). Synthesis of some bis- and mono-2-hydroxybenzoic acid derivatives and the determination of their acidity constants.

- Alfa Chemistry. (n.d.). CAS 118-61-6 Ethyl 2-Hydroxybenzoate.

- NIST. (n.d.). Benzoic acid, 2-hydroxy-, ethyl ester. NIST WebBook.

- Alfa Chemistry. (n.d.). CAS 118-61-6 Ethyl 2-Hydroxybenzoate. Carboxyl.

- NIST. (n.d.). Benzoic acid, 2-hydroxy-, ethyl ester. NIST WebBook.

- Barcelona Fine Chemicals. (n.d.). Ethyl 2-hydroxy-6-methylbenzoate.

- ChemBK. (n.d.). Ethyl 6-ethoxy-2-hydroxybenzoate.

- PubChem. (n.d.). Ethyl Salicylate | C9H10O3 | CID 8365. National Institutes of Health.

- MedchemExpress.com. (n.d.). Ethyl salicylate (Ethyl 2-hydroxybenzoate) | Fragrance Ingredient.

- ChemicalBook. (2026, January 8). ethyl salicylate | 118-61-6.

- Wikipedia. (n.d.). Phenol.

- precisionFDA. (n.d.). ETHYL SALICYLATE.

- PubChem. (n.d.). 2-Ethoxy-2-oxoethyl salicylate | C11H12O5 | CID 119739. National Institutes of Health.

Sources

- 1. Ethyl Salicylate | C9H10O3 | CID 8365 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ethyl salicylate | 118-61-6 [chemicalbook.com]

- 3. Anti-proliferative effect and underlying mechanism of ethoxy-substituted phylloquinone (vitamin K1 derivative) from Spinacia oleracea leaf and enhancement of its extractability using radiation technology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ethylparaben | C9H10O3 | CID 8434 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CN104326915A - Method for synthesizing ethyl p-hydroxybenzoate through catalysis of modified metal oxide type solid super acid - Google Patents [patents.google.com]

- 6. PubChemLite - Ethyl 6-ethoxy-2-hydroxybenzoate (C11H14O4) [pubchemlite.lcsb.uni.lu]

- 7. alkalisci.com [alkalisci.com]

- 8. chembk.com [chembk.com]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. ymdb.ca [ymdb.ca]

- 11. Phenol - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to the Physical Properties of Ethyl 6-ethoxy-2-hydroxybenzoate

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the known and predicted physical properties of Ethyl 6-ethoxy-2-hydroxybenzoate (CAS No. 154364-61-1). Designed for professionals in research and drug development, this document synthesizes available data with established scientific principles to offer a robust characterization of the compound. We delve into its fundamental physicochemical properties, including molecular structure, melting point, and predicted spectral behavior. Furthermore, this guide outlines detailed, field-proven experimental protocols for the empirical determination of these properties, underscoring the causality behind methodological choices to ensure scientific integrity and reproducibility.

Introduction

Ethyl 6-ethoxy-2-hydroxybenzoate is a substituted aromatic ester with potential applications in organic synthesis and medicinal chemistry. Its unique substitution pattern, featuring both a hydroxyl and an ethoxy group on the benzoate ring, imparts specific chemical characteristics that are of interest for the development of novel compounds. A thorough understanding of its physical properties is paramount for its effective use in research and development, influencing everything from reaction kinetics and purification strategies to formulation and bioavailability. This guide serves as a foundational resource for scientists working with this compound, providing both established data and the methodologies to verify and expand upon it.

Molecular Structure and Identifiers

A clear understanding of the molecular structure is the cornerstone of predicting and interpreting a compound's physical and chemical behavior.

Diagram 1: Chemical Structure of Ethyl 6-ethoxy-2-hydroxybenzoate

Caption: 2D structure of Ethyl 6-ethoxy-2-hydroxybenzoate.

Physicochemical Properties

The physical properties of a compound are critical for its handling, purification, and application. The data presented here is a combination of literature values and predicted data.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₄O₄ | [1][2] |

| Molecular Weight | 210.23 g/mol | [1] |

| CAS Number | 154364-61-1 | [1] |

| Physical Form | Solid | [1] |

| Melting Point | 60 °C (literature) | [1] |

| Boiling Point | Not experimentally determined. | |

| Solubility | Not experimentally determined. | |

| InChI Key | RWBODKGPEZVFRX-UHFFFAOYSA-N | [1][2] |

| SMILES | CCOC(=O)c1c(O)cccc1OCC | [1] |

Experimental Protocols for Physical Property Determination

To ensure the scientific rigor of any research involving Ethyl 6-ethoxy-2-hydroxybenzoate, empirical determination of its physical properties is essential. The following section provides detailed methodologies for key physical property measurements.

Melting Point Determination

Rationale: The melting point is a fundamental physical property that provides a benchmark for purity. A sharp melting range (typically ≤ 1 °C) is indicative of a pure compound, while a broad and depressed melting range suggests the presence of impurities. The protocol described below utilizes the capillary method, a widely accepted and accurate technique.

Protocol:

-

Sample Preparation: A small amount of finely powdered, dry Ethyl 6-ethoxy-2-hydroxybenzoate is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.

-

Measurement: The sample is heated at a controlled rate (initially rapid to approach the expected melting point, then slowed to 1-2 °C per minute).

-

Data Recording: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes liquid (T₂) are recorded. The melting range is reported as T₁ - T₂.

Diagram 2: Workflow for Melting Point Determination

Caption: Standard workflow for determining the melting point of a solid organic compound.

Solubility Profile Determination

Rationale: The solubility of a compound in various solvents is a critical parameter for reaction setup, purification (e.g., recrystallization), and formulation. A systematic approach, starting with water and progressing through solvents of varying polarity and pH, provides a comprehensive solubility profile.

Protocol:

-

Solvent Selection: A panel of solvents should be used, including water, ethanol, acetone, ethyl acetate, dichloromethane, and hexane.

-

Procedure:

-

To a test tube containing a precisely weighed amount of Ethyl 6-ethoxy-2-hydroxybenzoate (e.g., 10 mg), add a measured volume of the solvent (e.g., 1 mL).

-

Agitate the mixture at a constant temperature (e.g., 25 °C) for a set period.

-

Visually inspect for complete dissolution.

-

If the compound dissolves, it is classified as soluble. If not, it is insoluble. For more quantitative data, serial additions of the solute to a known volume of solvent can be performed until saturation is reached.

-

Spectroscopic Characterization

Spectroscopic analysis is indispensable for confirming the chemical structure and purity of a compound. While experimental spectra for Ethyl 6-ethoxy-2-hydroxybenzoate are not widely available, we can predict the key features based on its known structure.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to be complex due to the various proton environments. The following are predicted chemical shifts (δ) in ppm relative to TMS:

-

Aromatic Protons: Three protons on the benzene ring, likely appearing as multiplets in the range of 6.5-7.5 ppm. The exact shifts and coupling patterns will depend on the electronic effects of the substituents.

-

Ethoxy Protons (-OCH₂CH₃): A quartet around 4.0-4.2 ppm (the -CH₂- group) and a triplet around 1.3-1.5 ppm (the -CH₃ group).

-

Ethyl Ester Protons (-COOCH₂CH₃): A quartet around 4.2-4.4 ppm (the -CH₂- group) and a triplet around 1.2-1.4 ppm (the -CH₃ group).

-

Hydroxyl Proton (-OH): A broad singlet that can appear over a wide range, typically 5-12 ppm, and is D₂O exchangeable.

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will show 11 distinct signals corresponding to the 11 unique carbon atoms in the molecule. Predicted chemical shifts are as follows:

-

Carbonyl Carbon (-C=O): In the range of 165-175 ppm.

-

Aromatic Carbons: Six signals in the aromatic region (100-160 ppm). The carbons attached to oxygen atoms (C-OH and C-OEt) will be the most downfield in this region.

-

Ethoxy Carbonyl Carbons (-COOCH₂CH₃): The -CH₂- carbon around 60-65 ppm and the -CH₃ carbon around 14-15 ppm.

-

Ethoxy Ring Carbons (-OCH₂CH₃): The -CH₂- carbon around 63-68 ppm and the -CH₃ carbon around 14-16 ppm.

Predicted Infrared (IR) Spectrum

The IR spectrum is a valuable tool for identifying functional groups. A Certificate of Analysis for this compound has confirmed its structure is consistent with its infrared spectrum.[3] Key expected absorption bands include:

-

O-H Stretch (Phenolic): A broad band in the region of 3200-3600 cm⁻¹.

-

C-H Stretch (Aromatic and Aliphatic): Aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches just below 3000 cm⁻¹.

-

C=O Stretch (Ester): A strong, sharp absorption band around 1700-1730 cm⁻¹.

-

C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.

-

C-O Stretch (Ester and Ether): Strong bands in the 1000-1300 cm⁻¹ region.

Predicted Mass Spectrum

Predicted mass spectrometry data indicates the following m/z values for various adducts, which can be used to confirm the molecular weight.[2]

| Adduct | Predicted m/z |

| [M+H]⁺ | 211.09648 |

| [M+Na]⁺ | 233.07842 |

| [M-H]⁻ | 209.08192 |

| [M]⁺ | 210.08865 |

Conclusion

This technical guide has consolidated the available physical property data for Ethyl 6-ethoxy-2-hydroxybenzoate and provided a framework for its experimental characterization. While some physical properties like boiling point and specific solubility require empirical determination, the provided protocols offer a clear path for obtaining this data. The predicted spectral characteristics serve as a valuable reference for structural confirmation. As a compound of interest in synthetic and medicinal chemistry, a thorough and accurate understanding of its physical properties is crucial for its successful application. This guide provides the necessary foundation for researchers and developers to confidently work with this molecule.

References

- Sigma-Aldrich.

- ResearchGate. Ethyl 2,6-Dimethoxybenzoate: Synthesis, Spectroscopic and X-ray Crystallographic Analysis.

- Organic Syntheses.

- Santa Cruz Biotechnology.

- MDPI. Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester.

- PubChemLite.

- RSC Education.

- NIST Chemistry WebBook. Benzoic acid, 2-hydroxy-, ethyl ester.

Sources

Spectroscopic data for Ethyl 6-ethoxy-2-hydroxybenzoate

An In-depth Technical Guide to the Spectroscopic Profile of Ethyl 6-ethoxy-2-hydroxybenzoate

This guide provides a comprehensive analysis of the expected spectroscopic data for Ethyl 6-ethoxy-2-hydroxybenzoate (C₁₁H₁₄O₄), a substituted aromatic ester of interest in chemical research and drug development. In the absence of a complete, publicly available experimental dataset for this specific molecule, this document leverages established spectroscopic principles and data from structurally similar compounds to construct a detailed and predictive analytical profile. This approach is designed to guide researchers in identifying and characterizing this compound, ensuring scientific rigor and trustworthiness in their findings.

Introduction and Molecular Structure

Ethyl 6-ethoxy-2-hydroxybenzoate is a derivative of salicylic acid, featuring both an ethyl ester and an ethoxy group on the benzene ring. The precise arrangement of these functional groups dictates the molecule's chemical and physical properties, making unambiguous structural confirmation paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide a powerful toolkit for elucidating this structure. Each method probes different aspects of the molecule, and together, they offer a complete and self-validating "fingerprint."

The structural formula and atom numbering scheme used throughout this guide are presented below.

Caption: Key predicted HMBC correlations for structural confirmation.

-

COSY (Correlation Spectroscopy): Would show correlations between adjacent protons, e.g., between H-3 and H-4, H-4 and H-5, and within each ethyl group (-CH₂- with -CH₃).

-

HMBC (Heteronuclear Multiple Bond Correlation): Is crucial for piecing together the fragments. It shows correlations between protons and carbons separated by 2 or 3 bonds. Key expected correlations include:

-

The ester -OCH₂ protons to the carbonyl carbon (C =O) and the aromatic C-6.

-

The ethoxy -OCH₂ protons to the aromatic C-1.

-

The aromatic protons to their neighboring carbons, confirming their positions relative to the substituents.

-

Conclusion

The comprehensive spectroscopic profile detailed in this guide provides a robust framework for the identification and structural confirmation of Ethyl 6-ethoxy-2-hydroxybenzoate. By combining high-resolution mass spectrometry with IR and detailed 1D/2D NMR analysis, researchers can achieve an unambiguous characterization. The predicted data, grounded in established principles and analysis of close structural analogs, serves as a reliable benchmark for experimental verification. This multi-faceted approach ensures the highest degree of scientific integrity and trustworthiness in the characterization of novel chemical entities.

References

- The Royal Society of Chemistry. (n.d.). Supporting Information.

- Bruker. (n.d.). 13C ; DEPT135 ; HSQC) and HRMS spectra.

- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033967).

-

Morrison, E. A., et al. (2020). Speciation of substituted benzoic acids in solution: evaluation of spectroscopic and computational methods for the identification of associates and their role in crystallization. UCL Discovery. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 6-ethoxy-2-hydroxybenzoate. National Center for Biotechnology Information. Retrieved from [Link]

- Jorgensen, B., et al. (1986). Synthesis of ethyl benzoate with 18O-labeled ether bridge. Acta Chemica Scandinavica B, 40, 757-759.

- Prasad, V., & Kumar, S. (2011). Influence of Benzoate on Substituent Benzoic Acids with Implications on Spectroscopic. Journal of Surface Science and Technology.

-

Reich, H. J. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. University of Wisconsin. Retrieved from [Link]

-

NIST. (n.d.). Benzoic acid, 2-hydroxy-, ethyl ester. NIST Chemistry WebBook. Retrieved from [Link]

- Horsman, G. P., et al. (2018). Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9. Applied and Environmental Microbiology, 84(15).

-

NIST. (n.d.). Benzoic acid, 2-hydroxy-, ethyl ester: Mass spectrum (electron ionization). NIST Chemistry WebBook. Retrieved from [Link]

- Heller, S. R., & Milne, G. W. A. (1978). EPA/NIH Mass Spectral Data Base. U.S.

-

SpectraBase. (n.d.). ETHYL-6-METHOXYBENZOTHIOPHEN-2-CARBOXYLATE. Retrieved from [Link]

-

Human Metabolome Database. (2012). Showing metabocard for Ethyl salicylate (HMDB0029817). Retrieved from [Link]

-

LookChem. (n.d.). Ethyl salicylate 118-61-6. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis, spectroscopic, SC-XRD characterizations and DFT based studies of ethyl2-(substituted-(2-benzylidenehydrazinyl))thiazole-4-carboxylate derivatives. Retrieved from [Link]

- Google Patents. (n.d.). CN104326915A - Method for synthesizing ethyl p-hydroxybenzoate through catalysis of modified metal oxide type solid super acid.

-

NIST. (n.d.). Ethyl 3-hydroxybenzoate. NIST Chemistry WebBook. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). infrared spectrum of methyl 2-hydroxybenzoate. Retrieved from [Link]

An In-depth Technical Guide to Ethyl 6-ethoxy-2-hydroxybenzoate

Abstract

This technical guide provides a comprehensive overview of Ethyl 6-ethoxy-2-hydroxybenzoate, a substituted aromatic ester of interest to researchers in synthetic chemistry and drug discovery. While the specific historical discovery of this compound is not well-documented in scientific literature, this guide synthesizes available data on its physicochemical properties, proposes a logical synthetic pathway based on established organic chemistry principles, and explores its potential applications. Detailed experimental protocols, data interpretation guidelines, and visual diagrams are provided to support researchers in the synthesis, characterization, and potential utilization of this molecule.

Introduction and Physicochemical Properties

Ethyl 6-ethoxy-2-hydroxybenzoate is a disubstituted benzoate ester. Its structure features a benzene ring with three substituents: an ethoxy group at position 6, a hydroxyl group at position 2, and an ethyl ester at position 1. This arrangement of functional groups suggests potential for intramolecular hydrogen bonding between the hydroxyl group and the ester's carbonyl oxygen, which can influence its chemical reactivity and physical properties.

A review of available chemical databases provides the following key physicochemical properties for Ethyl 6-ethoxy-2-hydroxybenzoate:

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₄O₄ | N/A |

| Molecular Weight | 210.23 g/mol | N/A |

| Appearance | Solid | N/A |

| Melting Point | 60 °C | N/A |

| CAS Number | 154364-61-1 | N/A |

Proposed Synthetic Pathway and Experimental Protocol

The synthesis of Ethyl 6-ethoxy-2-hydroxybenzoate can be logically approached through a two-step process starting from a commercially available precursor, 2,6-dihydroxybenzoic acid. The overall synthetic scheme involves:

-

Selective Ethoxylation: Introduction of an ethoxy group at one of the hydroxyl positions.

-

Esterification: Conversion of the carboxylic acid group to an ethyl ester.

The challenge in this synthesis lies in achieving selective mono-ethoxylation of the symmetric 2,6-dihydroxybenzoic acid. However, once the mono-ethoxylated intermediate is formed, the subsequent esterification is a standard procedure.

Diagram: Proposed Synthesis of Ethyl 6-ethoxy-2-hydroxybenzoate

Caption: Proposed two-step synthesis of Ethyl 6-ethoxy-2-hydroxybenzoate.

Experimental Protocol: Synthesis of Ethyl 6-ethoxy-2-hydroxybenzoate

Part A: Synthesis of 6-Ethoxy-2-hydroxybenzoic Acid

-

Reaction Setup: To a flame-dried 250 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2,6-dihydroxybenzoic acid (1 equivalent).

-

Solvent Addition: Add anhydrous tetrahydrofuran (THF) to dissolve the starting material.

-

Deprotonation: Cool the solution to 0 °C in an ice bath. Slowly add sodium hydride (1 equivalent, 60% dispersion in mineral oil) portion-wise. Causality: The use of one equivalent of a strong base like NaH is intended to selectively deprotonate one of the phenolic hydroxyl groups, forming the more nucleophilic phenoxide.

-

Alkylation: After stirring for 30 minutes at 0 °C, add ethyl iodide (1 equivalent) dropwise via a syringe.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Quench the reaction by carefully adding saturated aqueous ammonium chloride. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to isolate 6-ethoxy-2-hydroxybenzoic acid.

Part B: Synthesis of Ethyl 6-ethoxy-2-hydroxybenzoate

-

Reaction Setup: In a 100 mL round-bottom flask, dissolve the purified 6-ethoxy-2-hydroxybenzoic acid (1 equivalent) from Part A in an excess of absolute ethanol.

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops). Causality: The strong acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the ethanol.

-

Reflux: Attach a reflux condenser and heat the mixture to reflux for 4-6 hours. The progress can be monitored by TLC.

-

Workup: After cooling to room temperature, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

-

Extraction: Extract the product with diethyl ether or ethyl acetate (3x). Combine the organic layers, wash with water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

Purification: The resulting crude product can be purified by recrystallization or column chromatography to yield pure Ethyl 6-ethoxy-2-hydroxybenzoate.

Spectroscopic Characterization

The structural elucidation of the synthesized Ethyl 6-ethoxy-2-hydroxybenzoate would rely on standard spectroscopic techniques. Below are the expected key features in each spectrum based on its structure and data from analogous compounds.

| Technique | Expected Key Features |

| ¹H NMR | - Aromatic protons (likely 3H, appearing as multiplets or doublets).- Two distinct ethoxy groups: one from the ether linkage and one from the ester, each showing a quartet (CH₂) and a triplet (CH₃).- A downfield singlet for the hydroxyl proton, which may be broad. |

| ¹³C NMR | - A carbonyl carbon from the ester in the range of 165-175 ppm.- Aromatic carbons, with those attached to oxygen appearing at lower field.- Methylene and methyl carbons of the two ethoxy groups. |

| IR Spectroscopy | - A broad O-H stretch from the hydroxyl group (around 3200-3500 cm⁻¹).- A strong C=O stretch from the ester (around 1680-1700 cm⁻¹, potentially lowered due to conjugation and intramolecular H-bonding).- C-O stretches for the ether and ester linkages. |

| Mass Spectrometry | - A molecular ion peak (M⁺) corresponding to the molecular weight of 210.23. |

Diagram: Expected ¹H NMR Splitting Patterns

Caption: A conceptual representation of the expected proton NMR splitting patterns.

Potential Applications in Drug Discovery and Medicinal Chemistry

While specific biological activities for Ethyl 6-ethoxy-2-hydroxybenzoate are not extensively reported, its structural motifs are present in various biologically active compounds. The class of hydroxybenzoic acids and their derivatives are known to possess a wide range of pharmacological effects.

-

Anti-inflammatory and Analgesic Properties: Salicylic acid and its derivatives are well-known for their anti-inflammatory and analgesic effects. The presence of the 2-hydroxybenzoic acid core in the target molecule suggests that it could be investigated for similar activities.

-

Antimicrobial and Antifungal Agents: Many phenolic compounds exhibit antimicrobial properties. The combination of a hydroxyl and an ethoxy group on the benzene ring may confer some level of antimicrobial or antifungal activity.

-

Enzyme Inhibition: The substituted benzoate structure could serve as a scaffold for designing inhibitors of various enzymes. The specific substitution pattern can be crucial for binding to the active site of a target protein.

The molecule can be considered a valuable starting point for the synthesis of more complex derivatives for screening in various biological assays. The hydroxyl and ester functionalities provide handles for further chemical modifications.

Conclusion

Ethyl 6-ethoxy-2-hydroxybenzoate is a compound with interesting structural features that warrant further investigation. While its history is not prominently documented, its synthesis is achievable through established organic chemistry reactions. This guide provides a framework for its preparation, characterization, and exploration of its potential applications in the field of medicinal chemistry. The detailed protocols and explanatory insights are intended to empower researchers to confidently work with this and related molecules.

References

- Note: As no specific discovery or application papers for Ethyl 6-ethoxy-2-hydroxybenzoate were identified, this reference section is illustrative of the types of sources that would be cited for the general methodologies and compound properties.

-

General Organic Chemistry Textbooks for Synthetic Methodologies.

-

Title: March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure

-

Source: John Wiley & Sons

-

URL: [Link]

-

-

Chemical Property Databases.

-

Title: PubChem

-

Source: National Center for Biotechnology Information

-

URL: [Link]

-

-

Supplier Information.

-

Title: MilliporeSigma (Sigma-Aldrich)

-

Source: Merck KGaA

-

An In-depth Technical Guide on the Putative Mechanism of Action of Ethyl 6-ethoxy-2-hydroxybenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 6-ethoxy-2-hydroxybenzoate is a salicylic acid derivative with a chemical structure that suggests a range of potential pharmacological activities. In the absence of direct experimental evidence, this guide synthesizes current knowledge of structurally related hydroxybenzoic and salicylic acid derivatives to propose a putative multi-faceted mechanism of action. We hypothesize that ethyl 6-ethoxy-2-hydroxybenzoate may exert its effects through three primary pathways: anti-inflammatory action via cyclooxygenase (COX) inhibition, antioxidant activity through radical scavenging, and neuroprotection via cholinesterase inhibition. This document provides a comprehensive overview of the scientific rationale behind these hypotheses and details the experimental protocols required for their validation.

Introduction and Chemical Profile

Ethyl 6-ethoxy-2-hydroxybenzoate belongs to the class of hydroxybenzoic acid esters. Its core structure is a benzene ring substituted with a hydroxyl group and an ethyl carboxylate group in the ortho position, and an ethoxy group at the 6-position. This arrangement makes it a derivative of salicylic acid, a well-known non-steroidal anti-inflammatory drug (NSAID). The presence of the phenolic hydroxyl group and the esterified carboxyl group are key determinants of its potential biological activity.

| Compound Name | Molecular Formula | Molecular Weight | Structure |

| Ethyl 6-ethoxy-2-hydroxybenzoate | C11H14O4 | 210.23 g/mol | CCOC1=CC=CC(=C1C(=O)OCC)O |

The structural similarity to salicylic acid and other bioactive phenolic compounds provides a strong basis for investigating its mechanism of action in therapeutic areas such as inflammation, oxidative stress, and neurodegenerative diseases.

Hypothesized Mechanisms of Action

Based on the extensive literature on related compounds, we propose a tripartite mechanism of action for ethyl 6-ethoxy-2-hydroxybenzoate.

Anti-inflammatory Activity: Cyclooxygenase (COX) Inhibition

The anti-inflammatory effects of salicylic acid and its derivatives are primarily mediated through the inhibition of cyclooxygenase (COX) enzymes.[1][2] COX enzymes, existing as two main isoforms (COX-1 and COX-2), are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[3][4]

-

COX-1 is constitutively expressed in most tissues and is involved in homeostatic functions such as protecting the gastric mucosa and maintaining kidney function.

-

COX-2 is inducible and its expression is upregulated at sites of inflammation.[4]